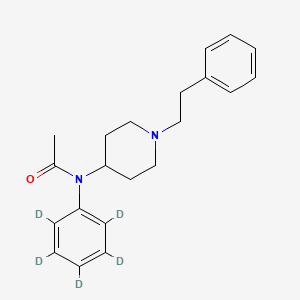
Acetylfentanyl-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylfentanyl-D5 is a deuterated analog of acetylfentanyl, an opioid analgesic drug that is structurally similar to fentanyl. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of acetylfentanyl. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from non-deuterated compounds in mass spectrometry studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetylfentanyl-D5 involves the introduction of deuterium atoms into the acetylfentanyl molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of acetylfentanyl can result in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Using techniques like chromatography to purify the final product and ensure the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
Acetylfentanyl-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include:
N-oxide Derivatives: Formed through oxidation.
Reduced Forms: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Acetylfentanyl-D5 is used in various scientific research applications, including:
Pharmacokinetics Studies: To study the absorption, distribution, metabolism, and excretion of acetylfentanyl.
Metabolism Studies: To identify and quantify metabolites of acetylfentanyl in biological samples.
Analytical Chemistry: Used as an internal standard in mass spectrometry to improve the accuracy and precision of quantitative analyses.
Toxicology: To study the toxicological effects and potential risks associated with acetylfentanyl use.
Mécanisme D'action
Acetylfentanyl-D5 exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters such as substance P and glutamate. The overall effect is analgesia, sedation, and euphoria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic.
Acrylfentanyl: An analog of fentanyl with similar pharmacological properties.
Furanylfentanyl: Another fentanyl analog with similar effects.
4-Fluoro-Isobutyrylfentanyl: A fentanyl analog with a fluorine substitution.
Uniqueness
Acetylfentanyl-D5 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for the differentiation between this compound and its non-deuterated counterparts in complex biological matrices .
Propriétés
Formule moléculaire |
C21H26N2O |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-18(24)23(20-10-6-3-7-11-20)21-13-16-22(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-17H2,1H3/i3D,6D,7D,10D,11D |
Clé InChI |
FYIUUQUPOKIKNI-LKOJFEAXSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C)[2H])[2H] |
SMILES canonique |
CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13435083.png)

![Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate](/img/structure/B13435099.png)

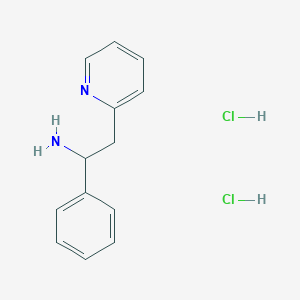
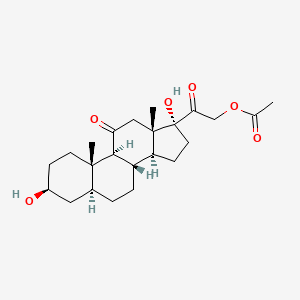
![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)
![Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B13435149.png)

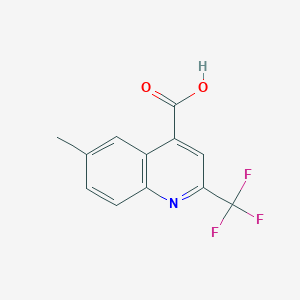

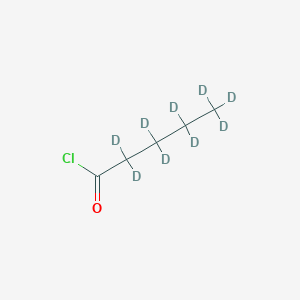
![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
